molecular formula C23H20Cl2FN3O3S B2596133 N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide CAS No. 452051-28-4

N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide

Cat. No. B2596133
CAS RN: 452051-28-4
M. Wt: 508.39
InChI Key: UJVORUMUKASGRS-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide, also known as DFPM, is a chemical compound that has been widely studied for its potential applications in scientific research. DFPM is a small molecule that belongs to the class of sulfonylbenzamide compounds, which have been shown to possess a range of biological activities. In

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of the compound N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide is the D3 dopamine receptor . This receptor plays a crucial role in the brain’s reward system and is associated with substance use disorders .

Mode of Action

N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide interacts with its target, the D3 dopamine receptor, by binding to it . This binding can modulate the receptor’s activity, leading to changes in the signaling pathways it is involved in .

Biochemical Pathways

The interaction of N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide with the D3 dopamine receptor affects the dopaminergic signaling pathway . This pathway plays a significant role in movement, behavioral motivations, and learning .

Pharmacokinetics

Similar compounds have been reported to have low solubility . Solubility is a key factor in a drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, affecting its bioavailability .

Result of Action

The molecular and cellular effects of N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide’s action are related to its modulation of the D3 dopamine receptor. By binding to this receptor, the compound can influence the dopaminergic signaling pathway, potentially leading to changes in behaviors associated with this pathway .

Action Environment

The action, efficacy, and stability of N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can potentially interact with the compound and alter its effects .

properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2FN3O3S/c24-17-13-18(25)15-19(14-17)27-23(30)16-6-7-21(26)22(12-16)33(31,32)29-10-8-28(9-11-29)20-4-2-1-3-5-20/h1-7,12-15H,8-11H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVORUMUKASGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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